

Fat Red 7B: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Sudan Red 7B

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Introduction

Fat Red 7B, also known by its synonyms **Sudan Red 7B** and Solvent Red 19, is a synthetic diazo dye belonging to the sudan dye family.[1] Its lipophilic nature makes it highly soluble in oils, fats, and nonpolar organic solvents, while being virtually insoluble in water.[1][2] This characteristic has led to its widespread use as a colorant in various industrial products, including plastics, inks, waxes, and oils.[3][4] In the scientific realm, particularly in biological and pharmaceutical research, Fat Red 7B is a valuable tool for staining lipids, triglycerides, and lipoproteins in histological and cytological preparations.[5][6] Its application extends to studies on the disposition and emulsification of lipid-soluble drugs.[2][7] This technical guide provides an in-depth overview of the core physical and chemical properties of Fat Red 7B, complete with experimental protocols and graphical representations of its synthesis and application.

Chemical Identity and Structure

- Chemical Name: N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine[2]
- Synonyms: **Sudan Red 7B**, Solvent Red 19, C.I. 26050, Fat Red Bluish[1][8][9]
- CAS Number: 6368-72-5[8]
- Molecular Formula: C₂₄H₂₁N₅[8]

- Molecular Weight: 379.46 g/mol [8]

Physicochemical Properties

The physical and chemical characteristics of Fat Red 7B are summarized in the tables below, providing a consolidated view of its key properties.

Table 1: General Physical Properties

Property	Value	References
Appearance	Dark red to purple or maroon powder/crystals.	[2][7][8]
Melting Point	130-140 °C (with decomposition)	[2][8]
Density	~0.33 g/cm ³ (Bulk Density)	[3][10]
Colour Index Number	26050	[2][11]

Table 2: Solubility Data

Fat Red 7B's solubility is a defining characteristic, with high solubility in nonpolar solvents and poor solubility in polar solvents.

Solvent	Solubility	References
Water	Insoluble	[1][2]
Ethanol	Soluble	[3][12]
Acetone	Soluble (10 mg/mL)	[11][12]
Benzene	Easily Soluble	[3][12]
Chloroform	Soluble	[7]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[9]
Dimethylformamide (DMF)	30 mg/mL	[9]
Oils/Fats	Soluble	[1][2]

Table 3: Spectroscopic Properties

The spectroscopic properties of Fat Red 7B are crucial for its identification and quantification.

Property	Value	References
λ_{max} (Absorption Maximum)	525 nm	[9]
Molar Absorptivity (ϵ)	Data not readily available in reviewed literature.	
Appearance in Conc. H_2SO_4	Blue-green	[3][12]

Experimental Protocols

This section outlines generalized methodologies for determining key physicochemical properties of azo dyes like Fat Red 7B.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry Fat Red 7B is packed into a capillary tube to a height of 1-2 mm.[13] The sample must be well-packed to ensure even heating.[13]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[14]
- **Approximate Melting Point Determination:** A preliminary rapid heating (e.g., 10°C/minute) is performed to determine an approximate melting range.[7][13]
- **Accurate Melting Point Determination:** A fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.[7][13]

- **Observation and Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[\[13\]](#)[\[14\]](#)

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of Fat Red 7B in various solvents.

Methodology:

- **Sample Preparation:** A small, measured amount of Fat Red 7B (e.g., 25 mg) is placed into a series of test tubes.[\[10\]](#)
- **Solvent Addition:** A measured volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, acetone, etc.) is added to each test tube in small portions.[\[10\]](#)
- **Observation:** After each addition, the test tube is vigorously shaken. The degree to which the dye dissolves is observed and recorded (e.g., insoluble, sparingly soluble, soluble).[\[10\]](#) For colored compounds, solubility is indicated by the formation of a colored solution and the absence of solid particles.

UV-Vis Spectrophotometry for λ_{max} Determination

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λ_{max}), a key characteristic for dye identification and quantification.

Methodology:

- **Solution Preparation:** A dilute stock solution of Fat Red 7B is prepared in a suitable solvent in which it is highly soluble (e.g., ethanol or acetone) at a known concentration (e.g., 5×10^{-5} M).[\[15\]](#)
- **Spectrophotometer Setup:** A UV-Vis spectrophotometer is calibrated using a blank sample containing only the solvent.
- **Spectral Scan:** The absorbance of the Fat Red 7B solution is measured over a wavelength range, typically from 200 to 700 nm.[\[8\]](#)[\[15\]](#)

- λ_{max} Determination: The resulting spectrum is plotted (Absorbance vs. Wavelength), and the wavelength at which the highest absorbance peak occurs is identified as the λ_{max} .^[3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the synthesis of Fat Red 7B and a typical experimental workflow for its use in lipid staining.

Diagram 1: Synthesis of Fat Red 7B

Step 1: Diazotization of p-aminoazobenzene

p-Aminoazobenzene

NaNO₂, HCl
(0-5°C)

Diazotization

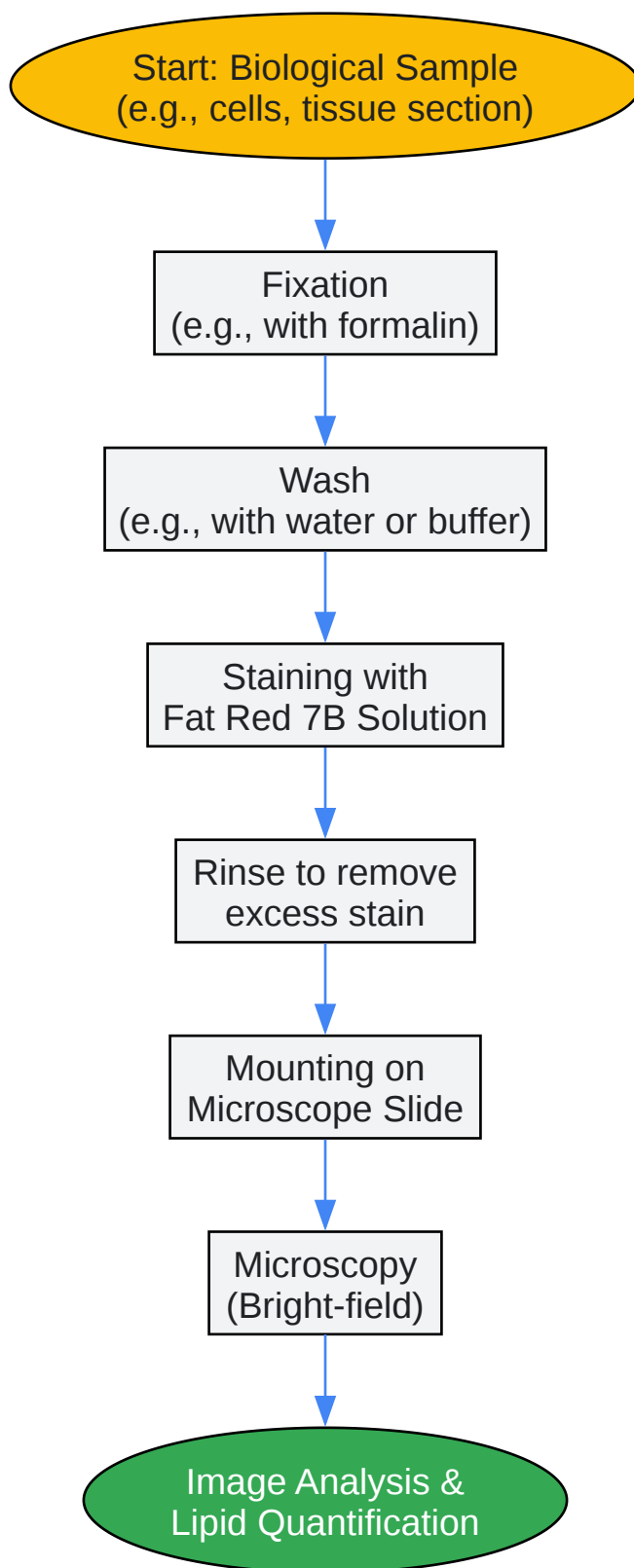
Diazonium Salt Intermediate

Step 2: Azo Coupling

N-ethyl-2-naphthylamine

Azo Coupling

Fat Red 7B



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